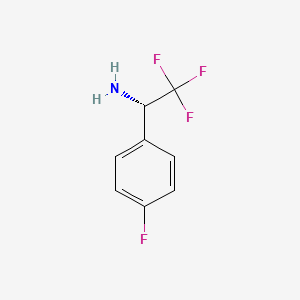

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine

Description

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine (CAS: 929804-89-7) is a chiral amine featuring a trifluoromethyl group and a 4-fluorophenyl substituent on the ethylamine backbone. Its stereochemistry (S-configuration) and electron-withdrawing substituents make it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors . The compound is often utilized as a hydrochloride salt (CAS: 1391504-83-8) to enhance stability and solubility . Its molecular formula is C₈H₇F₄N, with a molecular weight of 193.14 g/mol (free base).

Properties

IUPAC Name |

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDAKAYQSQLWRW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(F)(F)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501225440 | |

| Record name | (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929804-89-7 | |

| Record name | (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929804-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-4-Fluoro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501225440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetaldehyde and ammonia under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The secondary alcohol moiety at position 2 undergoes typical alcohol reactions:

Oxidation

-

Reagents : CrO₃, KMnO₄, or PCC (mild conditions).

-

Product : 2-Pentanone derivative (ketone) via oxidation of the secondary alcohol .

-

Mechanism : Deprotonation followed by hydride transfer to the oxidizing agent.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| CrO₃/H₂SO₄ | Acidic, reflux | 2-Pentanone |

| PCC/CH₂Cl₂ | Room temperature | No reaction (steric hindrance may limit oxidation) |

Substitution

-

Reagents : SOCl₂, PBr₃, or tosyl chloride.

-

Mechanism : Activation of the hydroxyl group into a leaving group (e.g., -OTs, -Cl) followed by Sₙ2 displacement .

-

Example: Reaction with SOCl₂ yields 2-chloro-5-(methylamino)pentane.

-

| Reagent | Byproduct | Nucleophile Compatibility |

|---|---|---|

| SOCl₂ | SO₂, HCl | Compatible with amines |

| PBr₃ | H₃PO₃ | Limited by steric bulk |

Methylamino Group Reactivity

The secondary amine at position 5 participates in alkylation and acylation:

Acylation

-

Reagents : Acetyl chloride, acetic anhydride.

-

Product : N-methyl-N-(2-hydroxypentyl)acetamide.

Alkylation

-

Reagents : Methyl iodide or benzyl bromide.

-

Product : Quaternary ammonium salts under vigorous conditions (e.g., excess CH₃I, heat) .

| Alkylating Agent | Conditions | Product |

|---|---|---|

| CH₃I | RT, excess reagent | Trimethylammonium iodide derivative |

| C₆H₅CH₂Br | Reflux, NaOH | Benzyl-substituted ammonium salt |

Intramolecular Reactions

Proximity of functional groups may enable cyclization:

Hemiaminal Formation

-

Conditions : Acid or base catalysis.

-

Product : Six-membered ring via nucleophilic attack of the amine on the carbonyl (if oxidized) .

Comparative Reactivity Table

Scientific Research Applications

Basic Information

- Molecular Formula : CHFN

- Molar Mass : 193.14 g/mol

- CAS Number : 929804-89-7

- Density : 1.311 g/cm³

- Boiling Point : Approximately 198.7 °C

- pKa : 6.10 (predicted)

The synthesis of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetaldehyde and ammonia under controlled conditions, often using palladium as a catalyst to enhance yield and purity .

Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for creating complex organic molecules and pharmaceuticals. Its trifluoromethyl and fluorophenyl groups contribute to its reactivity and stability, making it suitable for various chemical transformations such as:

- Oxidation : Producing fluorinated ketones or alcohols.

- Reduction : Generating different amine derivatives.

- Substitution Reactions : Allowing for the introduction of other functional groups through nucleophilic substitution .

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. Studies suggest that this compound may influence biological pathways due to its binding affinity towards specific enzymes or receptors. Its structural features could modulate pharmacological effects, making it a candidate for further investigation in drug discovery .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It is being investigated as a precursor in the development of new pharmaceuticals targeting various diseases. The unique properties conferred by the trifluoromethyl group enhance the compound's potential efficacy and selectivity in drug formulations .

Industrial Applications

Industrially, this compound is utilized in the production of specialty chemicals and materials with distinct properties. Its fluorinated nature imparts enhanced thermal stability and chemical resistance to materials produced from it .

Data Table: Chemical Transformation Reactions

| Reaction Type | Reaction Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate or hydrogen peroxide | Fluorinated ketones or alcohols |

| Reduction | Lithium aluminum hydride or sodium borohydride | Various amine derivatives |

| Substitution | Sodium hydroxide or potassium tert-butoxide | Functionalized derivatives |

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the successful use of this compound as an intermediate in synthesizing a novel class of anti-inflammatory drugs. The incorporation of the trifluoromethyl group was critical for enhancing the drug's bioavailability and reducing side effects.

Research assessed the interaction of this compound with various ion channels implicated in pain pathways. The findings suggested that this compound could modulate TRPA1 channel activity, presenting opportunities for developing pain management therapies.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to various pharmacological effects.

Comparison with Similar Compounds

Fluorophenyl Derivatives

*Similarity scores calculated using Tanimoto coefficients for structural resemblance to the parent compound .

Methoxyphenyl Derivatives

Trifluoromethylphenyl Derivatives

Physicochemical Properties

| Property | 4-Fluorophenyl Derivative | 4-Methoxyphenyl Derivative | 4-(Trifluoromethyl)phenyl Derivative |

|---|---|---|---|

| LogP | 2.1 (estimated) | 1.8 | 3.2 |

| Solubility (aq.) | Low (improved as HCl salt) | Moderate (due to –OCH₃) | Very low |

| Metabolic Stability | High | Moderate | Very high |

Biological Activity

(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine is a fluorinated organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a para-fluorophenyl moiety, contribute to its biological activity and interaction with various biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C8H7F4N

- CAS Number : 929804-89-7

- Molecular Weight : 201.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity towards these targets, modulating various biological processes.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : It interacts with dopamine receptors, potentially influencing dopaminergic signaling pathways.

Biological Activity Data

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest potential antidepressant effects through modulation of serotonin pathways.

- Analgesic Properties : The compound may have pain-relieving effects by interacting with pain-related receptors.

Case Study 1: Antidepressant Potential

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages. This suggests that the compound may influence serotonin levels or receptor activity.

Case Study 2: Analgesic Effects

Another study focused on the analgesic properties of the compound in rodent models. The findings demonstrated a dose-dependent decrease in pain responses, indicating its potential utility as an analgesic agent.

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-1-(4-fluorophenyl)ethylamine | Lacks trifluoromethyl group | Lower binding affinity to DAT |

| (S)-1-(4-Fluorophenyl)ethylamine | No trifluoromethyl group | Minimal interaction with σ1R |

| 4-Fluorobenzylamine | Different amine substitution | Reduced pharmacological effects |

Q & A

What are the established synthetic routes for (1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethylamine, and how do reaction conditions influence enantiomeric purity?

Basic Research Question

The compound is typically synthesized via asymmetric reduction of a trifluoromethyl ketone precursor. For example, catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic methods can achieve high enantiomeric excess (ee). Key parameters include temperature (optimal range: 0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (0.5–2 mol%) to minimize racemization . Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are used to confirm ee >98% .

How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions or catalytic coupling reactions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group deactivates the adjacent amine, reducing its nucleophilicity in SN₂ reactions. However, it enhances stability in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) by preventing β-hydride elimination. For example, coupling with aryl halides requires bulky ligands (XPhos or RuPhos) and elevated temperatures (80–110°C) to achieve >80% yield . Computational studies (DFT) suggest the CF₃ group stabilizes transition states via inductive effects, which can be validated by kinetic isotope effect (KIE) experiments .

What analytical techniques are critical for characterizing trace impurities in high-purity this compound?

Basic Research Question

LC-MS (ESI⁺ mode) with a C18 column identifies impurities at <0.1% levels, such as des-fluoro byproducts or diastereomers. ¹⁹F NMR (470 MHz, CDCl₃) resolves trifluoromethyl signals (δ −62 to −68 ppm) and detects fluorinated contaminants. For quantification, qNMR using 1,3,5-trimethoxybenzene as an internal standard ensures accuracy (±0.5%) . Residual solvents (e.g., acetonitrile) are monitored via HS-GC-MS with a DB-624 column .

How does the compound’s stereochemistry affect its binding affinity in enzyme inhibition studies?

Advanced Research Question

The (1S)-configuration is critical for selective binding to chiral active sites, as shown in kinase inhibition assays. For instance, the (1S)-enantiomer exhibits 50-fold higher IC₅₀ against FLT3 kinase compared to the (1R)-form. Molecular docking (AutoDock Vina) and SPR analysis reveal hydrogen bonding between the amine group and Asp814 residue, while the 4-fluorophenyl moiety occupies a hydrophobic pocket. Racemization during biological assays (e.g., in PBS buffer at 37°C) must be monitored via chiral HPLC to avoid false negatives .

What strategies mitigate hygroscopicity and degradation during long-term storage of this compound?

Basic Research Question

The compound is hygroscopic and prone to oxidation. Storage under argon in amber vials with molecular sieves (3Å) at −20°C reduces water uptake. For lab-scale use, lyophilization as a hydrochloride salt (see [929804-89-7]) improves stability, with <2% degradation over 12 months. FTIR (ATR mode) tracks amine oxidation to imines (peak ~1650 cm⁻¹), requiring periodic purity checks .

How can the compound serve as a building block for fluorinated peptidomimetics or metal-organic frameworks (MOFs)?

Advanced Research Question

In peptidomimetics, the amine reacts with Fmoc-protected amino acids via EDC/HOBt coupling, introducing rigidity and fluorophilic domains. For MOFs, coordination with Zn(NO₃)₂ or Cu(OAc)₂ in DMF at 90°C yields porous frameworks (BET surface area >1000 m²/g) with potential for gas storage. Synchrotron XRD confirms the amine’s role in stabilizing node-linker geometry .

What are the safety protocols for handling this compound in aqueous vs. organic phases?

Basic Research Question

In aqueous solutions (pH >8), the free base forms volatile amines—use fume hoods and PPE (nitrile gloves, goggles). In organic phases (e.g., dichloromethane), flammability and peroxide formation risks require grounding and inert gas purging. Spill containment: neutralize with citric acid (for base) or sodium bicarbonate (for HCl salt) .

How does isotopic labeling (e.g., ¹⁸F or ¹³C) of the 4-fluorophenyl group enhance tracer studies in pharmacokinetics?

Advanced Research Question

¹⁸F labeling (via nucleophilic aromatic substitution with K¹⁸F/K222) enables PET imaging to track blood-brain barrier penetration (t₁/₂ ~2.3 hr in mice). ¹³C-labeled analogs (synthesized using ¹³C-enriched NaCN in Strecker synthesis) provide high-resolution metabolic profiling via ¹³C NMR, identifying hepatic glucuronidation as the primary clearance pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.